molecular formula C21H18O8 B1206223 Dihydro-nogalonic acid methyl ester

Dihydro-nogalonic acid methyl ester

Cat. No. B1206223
M. Wt: 398.4 g/mol
InChI Key: PUVXBJLNMVCYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydro-nogalonic acid methyl ester is a dihydroxyanthraquinone that is chrysazin which is substituted by a 3-hydroxybutanoyl group at position 2 and by a 2-methoxy-2-oxoethyl at position 3. It is a dihydroxyanthraquinone, a polyketide, a polyphenol, a methyl ester and a beta-hydroxy ketone.

Scientific Research Applications

Nogalamycin Biosynthesis

  • Polyketide Cyclase in Nogalamycin Biosynthesis : Nogalonic acid methyl ester cyclase (SnoaL) is crucial in the biosynthesis of the polyketide antibiotic nogalamycin. It catalyzes the last ring-closure step in this biosynthesis. Studies on SnoaL include crystallization and preliminary crystallographic data, which are essential for understanding the molecular mechanism of nogalamycin biosynthesis and its derivatives, including dihydro-nogalonic acid methyl ester (Sultana et al., 2004).

  • Cyclase Gene in Anthracycline Stereochemistry : Research identifying the gene snoaL, which encodes a cyclase for nogalamycin, reveals the role of this gene in dictating the unique stereochemistry of anthracyclines. This gene is responsible for producing nogalamycinone, indicating that the cyclase is a key determinant in the stereochemistry of anthracyclines, including derivatives of dihydro-nogalonic acid methyl ester (Torkkell et al., 2000).

Chemical Analysis and Structural Studies

  • Crystal Structure Analysis : Crystal structure analysis of enzymes like AknH, related to polyketide cyclases like SnoaL, provides insights into the catalytic mechanism and product stereoselectivity. This research is relevant for understanding the biochemical processes involving dihydro-nogalonic acid methyl ester and its structural analogues (Kallio et al., 2006).

  • Spectroscopy Studies : Fourier transform Raman and infrared spectroscopy of pectins, which include derivatives like methyl esters, offer a method to analyze and characterize these compounds. Such studies are essential for understanding the molecular structure and properties of compounds like dihydro-nogalonic acid methyl ester (Synytsya, 2003).

Biochemical Applications

  • Antibiotic Production : The cloning and expression of biosynthetic genes from Streptomyces nogalater in other Streptomyces species for the production of hybrid anthracycline antibiotics showcase the potential of manipulating the biosynthetic pathway of nogalamycin. This manipulation could lead to the development of novel antibiotics and other therapeutics involving dihydro-nogalonic acid methyl ester (Ylihonko et al., 1996).

  • Bioconversion and Engineering Strains : Studies on the bioconversion of deoxysugar moieties to biosynthetic intermediates of daunorubicin in engineered strains of Streptomyces coeruleobidus demonstrate the feasibility of producing novel glycosylated anthracycline compounds. These findings are significant for the development of new drugs and biochemicals, including those related to dihydro-nogalonic acid methyl ester (Yuan et al., 2014).

properties

Molecular Formula

C21H18O8

Molecular Weight

398.4 g/mol

IUPAC Name

methyl 2-[4,5-dihydroxy-3-(3-hydroxybutanoyl)-9,10-dioxoanthracen-2-yl]acetate

InChI

InChI=1S/C21H18O8/c1-9(22)6-14(24)16-10(8-15(25)29-2)7-12-18(20(16)27)21(28)17-11(19(12)26)4-3-5-13(17)23/h3-5,7,9,22-23,27H,6,8H2,1-2H3

InChI Key

PUVXBJLNMVCYJW-UHFFFAOYSA-N

SMILES

CC(CC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O

Canonical SMILES

CC(CC(=O)C1=C(C2=C(C=C1CC(=O)OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-nogalonic acid methyl ester
Reactant of Route 2
Dihydro-nogalonic acid methyl ester
Reactant of Route 3
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Dihydro-nogalonic acid methyl ester
Reactant of Route 4
Dihydro-nogalonic acid methyl ester
Reactant of Route 5
Dihydro-nogalonic acid methyl ester
Reactant of Route 6
Dihydro-nogalonic acid methyl ester

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